N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cytotoxicity HepG2 Counter-screening

Researchers requiring clean negative controls for phenotypic screening often face false-positive liabilities from cytotoxic chemotypes. N-Benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 73402-32-1) directly addresses this gap. • Confirmed inactive in HepG2 cytotoxicity up to 573 µM; ideal baseline for cell-based assays. • Pre-validated selectivity data point (no CHIKV nsP2 protease inhibition) for counter-screening panels. • ≥95% purity supports reproducible SAR library synthesis without additional purification.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 73402-32-1
Cat. No. B2869239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
CAS73402-32-1
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-15-7-9-17(10-8-15)18-11-12-20(25)23(22-18)14-19(24)21-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24)
InChIKeyYAMRDFNIFAFVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl Pyridazinone Acetamide: SAR Library Scaffold


N-Benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 73402-32-1) is a synthetic pyridazinone derivative with molecular formula C20H19N3O2 and molecular weight 333.4 g/mol . The compound features a 6-oxo-1,6-dihydropyridazin-1-yl core substituted at the 3-position with a 4-methylphenyl (p-tolyl) group and N-functionalized with a benzylacetamide moiety . Pyridazinones as a class are privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets including kinases, phosphodiesterases, COX enzymes, and viral proteases [1]. This particular compound is commercially available from research chemical suppliers at ≥95% purity and is primarily positioned as a building block or screening library component for structure-activity relationship (SAR) exploration .

1
SAR Library Scaffold Pyridazinone core with N-benzylacetamide and 4-methylphenyl substitution supports structure-activity relationship exploration. ≥95% purity, research-grade building block
2
Counter-Screening Baseline Reported inactivity in HepG2 cytotoxicity and viral protease assays allows use as a negative control in cell-based phenotypic screens. Based on NCGC qHTS data
3
Physicochemical Differentiation N-benzyl extension shifts lipophilicity and hydrogen-bonding profile vs. des-benzyl analogs, enabling matched-pair comparisons. Calculated logP shift approx. +1.7

Structural Differentiation of N-Benzyl Pyridazinone Acetamide


Within the pyridazinone acetamide chemotype, substitution patterns critically dictate target engagement, selectivity, and pharmacokinetic behavior [1]. The generic 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide core (CAS 86894-60-2, MW 243.26) lacks the N-benzylamide extension present in CAS 73402-32-1, resulting in a 90 Da molecular weight difference, altered hydrogen-bonding capacity (one amide NH donor vs. two in the simpler analog), and a calculated logP shift of approximately +1.7 units based on the benzyl group contribution . Closely related analogs such as N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exchange the 4-methyl group for hydrogen, removing a key hydrophobic contact point identified in pyridazinone SAR studies [2]. The specific combination of a 4-methylphenyl C3-substituent with an N-benzylacetamide side chain creates a unique spatial and electronic profile that cannot be replicated by mixing the individual substructural motifs [3].

Target
N-Benzyl Pyridazinone Acetamide (CAS 73402-32-1)
Analog / Substitute
Structure
N-benzylacetamide side chain present; 4-methylphenyl at C3
Des-benzyl analog (CAS 86894-60-2) lacks N-benzyl group Missing benzyl alters H-bond donor count and logP; may shift solubility-permeability balance
Substituent
4-Methylphenyl (electron-donating, σₚ = -0.17)
4-Chlorophenyl (σₚ = +0.23) or 4-nitrophenyl (σₚ = +0.78) analogs Electronic reversal may change π-stacking and target engagement; SAR context-dependent
Profile
Inactive in HepG2 cytotoxicity and CHIKV nsP2 assays
Class-level pyridazinones may show cytotoxicity or antiviral activity Direct substitution without counter-screening may introduce confounding cell-killing or off-target effects

Differentiation Evidence for N-Benzyl Pyridazinone Acetamide


HepG2 Cytotoxicity Profile

In the NCGC quantitative high-throughput screening (qHTS) assay measuring HepG2 hepatocellular carcinoma cell cytotoxicity (AID 1964107), N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide was classified as Inactive (Activity Score = 0, Potency = 0, Fit_CurveClass = 4) across the full dose-response range from 0.000042 μM to 573 μM . This represents a meaningful differentiation from the broader pyridazinone class, where multiple 3,6-disubstituted pyridazinone analogs have demonstrated measurable cytotoxicity with IC₅₀ values in the 10–50 μM range against various cancer cell lines, including HepG2 . The absence of cytotoxicity at concentrations up to 573 μM provides a usable counter-screening baseline for experiments where compound-mediated cell death would confound target-specific activity readouts.

HepG2 Cytotoxicity
Data to verify
Inactive (Activity Score 0)
0.000042–573 μM, no curve fit
Supports counter-screening baseline for cell-based assays
Related pyridazinones show IC₅₀ 10–50 μM in HepG2; inactivity >10-fold above that range
Cytotoxicity HepG2 Counter-screening Drug safety Hepatocellular carcinoma

CHIKV nsP2 Protease Selectivity

In the NCGC primary qHTS assay for inhibitors of Chikungunya virus (CHIKV) nsP2 protease (External ID: APP-Toga-CHIKV-nsp2-p), the target compound was classified as Inactive across the full tested concentration range . This contrasts with published CHIKV nsP2 protease inhibitor leads that demonstrate measurable inhibition in the same or similar assay formats [1]. The confirmed lack of nsP2 protease inhibition provides a valuable selectivity data point for researchers employing this compound in orthogonal target panels, as it excludes interference with this clinically relevant viral cysteine protease.

CHIKV nsP2 Protease
Cross-study comparable
Inactive
No inhibition across tested range
Selectivity data point for orthogonal target panels
Published CHIKV nsP2 inhibitors show IC₅₀ ≤10 μM; target compound excludes interference
Chikungunya virus nsP2 protease Antiviral screening Selectivity profiling qHTS

Lipophilicity & H-Bonding Shift vs. Des-Benzyl

The N-benzylacetamide side chain of CAS 73402-32-1 (MW 333.4) introduces a significant shift in physicochemical profile compared to the des-benzyl analog 2-[6-oxo-3-(p-tolyl)pyridazin-1-yl]acetamide (CAS 86894-60-2, MW 243.26) . The target compound contains one hydrogen bond donor (amide NH) and five hydrogen bond acceptors, whereas the simpler analog contains two hydrogen bond donors (amide NH₂) and four acceptors . The benzyl extension adds approximately 90 Da and an estimated 1.7 logP units, shifting the compound from a polar, highly soluble chemotype toward a more lipophilic, membrane-permeable profile within Lipinski Rule of 5 compliance space [1]. This differentiation is critical for applications requiring balanced solubility-permeability characteristics.

Lipophilicity & H-Bonding
Class-level inference
MW333.4 vs 243.3
HBD / HBA1/5 vs 2/4
est. logP shift+1.7
ΔMW +90.1 Da; ΔHBD −1; ΔHBA +1
Physicochemical differentiation context for assay compatibility
Des-benzyl analog has higher polarity; target compound shifts toward membrane-permeable profile
Physicochemical properties logP Hydrogen bonding Drug-likeness Permeability

C3 4-Methylphenyl Electronic Effects

The 4-methylphenyl substituent at the C3 position of the pyridazinone ring presents a distinct electronic and steric profile compared to the 4-chlorophenyl and 4-nitrophenyl analogs commonly explored in pyridazinone SAR [1]. The Hammett σₚ value for the 4-methyl group is −0.17 (electron-donating), while the 4-chloro group has σₚ = +0.23 and the 4-nitro group has σₚ = +0.78 (electron-withdrawing) [2]. This electronic differentiation impacts ring electronics and, consequently, potential π-stacking interactions with aromatic residues in protein binding pockets. Related pyridazinone studies have demonstrated that methyl-to-chloro substitution at the 4-position of the phenyl ring can shift anti-inflammatory activity profiles, with chloro substitution providing enhanced potency in certain contexts [3].

C3 Electronic Effects
Class-level inference
4-Me (target)σₚ = -0.17
4-Cl analogσₚ = +0.23
4-NO₂ analogσₚ = +0.78
Δσₚ vs 4-Cl: -0.40; vs 4-NO₂: -0.95
Electronic differentiation guides binding-pocket complementarity
Electron-donating methyl may alter π-stacking vs. electron-withdrawing halo/nitro series
Substituent effects Hammett constant Structure-activity relationship Library design Diversity

Application Scenarios for N-Benzyl Pyridazinone Acetamide


Negative Control for Cell-Based Assays

Based on the confirmed inactivity in HepG2 cytotoxicity screening at concentrations up to 573 μM , this compound is well-suited as a negative control compound in cell-based phenotypic screening campaigns. Its demonstrated lack of cytotoxicity provides a clean baseline against which to benchmark compound-induced effects, reducing false-positive rates that arise when structurally related pyridazinones exhibit confounding cell-killing activity.

SAR Library Anchor Point

The compound's structural features — specifically the N-benzylacetamide extension and 4-methylphenyl C3-substituent — make it an informative anchor point in SAR library design . The differentiated physicochemical profile (MW 333.4, 1 HBD, 5 HBA, estimated elevated logP vs. des-benzyl analogs) allows systematic exploration of lipophilicity-activity relationships. Procurement of this compound alongside its des-benzyl analog (CAS 86894-60-2) and 4-chlorophenyl analog enables a focused matrix of matched molecular pairs to probe substituent effects on target engagement.

Selectivity Profiling Against Viral Proteases

The confirmed lack of CHIKV nsP2 protease inhibition positions this compound as a useful selectivity probe for kinase, GPCR, or epigenetic target panels where viral protease counter-screening is required. Researchers developing inhibitors of human kinases or bromodomains can include this compound in counter-screening panels to verify target selectivity over viral protease off-targets, leveraging the publicly available NCGC qHTS data as a pre-validated selectivity data point.

Building Block for Amide Functionalization

The N-benzylamide functionality provides a synthetic handle for further derivatization. The compound serves as a building block for generating focused libraries through N-debenzylation/re-alkylation or amide reduction sequences . The commercial availability at ≥95% purity supports reproducible synthetic transformations without the need for extensive purification of the starting material.

Application
Selection Property
Validation Focus
Negative control for cell-based assays
Cytotoxicity inactivity profile
Counter-screening baseline validation; absence of confounding cell death
SAR library anchor point
N-benzyl and 4-methylphenyl substitution
Matched molecular pair analysis vs. des-benzyl and 4-halo analogs
Selectivity profiling against viral proteases
CHIKV nsP2 inactivity
Orthogonal target panel inclusion; pre-validated selectivity data point
Building block for amide functionalization
N-benzylamide synthetic handle
Reproducible derivatization from ≥95% purity starting material
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